3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole 3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 828911-84-8
VCID: VC20264682
InChI: InChI=1S/C29H28N2O4/c1-32-26-16-12-21(18-28(26)34-3)10-14-23-20-25(31(30-23)24-8-6-5-7-9-24)15-11-22-13-17-27(33-2)29(19-22)35-4/h5-20H,1-4H3
SMILES:
Molecular Formula: C29H28N2O4
Molecular Weight: 468.5 g/mol

3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole

CAS No.: 828911-84-8

Cat. No.: VC20264682

Molecular Formula: C29H28N2O4

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole - 828911-84-8

Specification

CAS No. 828911-84-8
Molecular Formula C29H28N2O4
Molecular Weight 468.5 g/mol
IUPAC Name 3,5-bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenylpyrazole
Standard InChI InChI=1S/C29H28N2O4/c1-32-26-16-12-21(18-28(26)34-3)10-14-23-20-25(31(30-23)24-8-6-5-7-9-24)15-11-22-13-17-27(33-2)29(19-22)35-4/h5-20H,1-4H3
Standard InChI Key FSHSWPZUOCSNHV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=C(C=C4)OC)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole (CAS 828911-84-8) belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered ring with two adjacent nitrogen atoms. The molecule’s structure includes:

  • A 1-phenyl group at position 1 of the pyrazole ring.

  • Two ethenyl (vinyl) bridges at positions 3 and 5, each connecting the pyrazole core to a 3,4-dimethoxyphenyl moiety.

The presence of methoxy groups at the 3- and 4-positions of the pendant aromatic rings introduces electron-donating effects, potentially enhancing π-conjugation and influencing intermolecular interactions .

Physicochemical Properties

While experimental data for this specific compound are sparse, its structural features suggest:

  • High hydrophobicity due to the aromatic and methoxy substituents.

  • Extended conjugation across the pyrazole core and styryl groups, likely resulting in UV-Vis absorption in the 300–400 nm range.

  • Moderate molecular weight (468.55 g/mol), balancing solubility and membrane permeability.

Synthetic Methodologies

General Strategies for Pyrazole Derivatives

The synthesis of poly-substituted pyrazoles typically involves cyclocondensation reactions. For compounds with styryl substituents, such as 3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole, key steps include:

Formation of the Pyrazole Core

  • Knorr pyrazole synthesis: Condensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones .

  • Cyclization of α,β-unsaturated carbonyl compounds with hydrazines under acidic or basic conditions .

Hypothetical Synthesis Route

While no explicit procedure for this compound is documented, a plausible pathway integrates methods from analogous syntheses :

Step 1: Synthesis of 1-phenyl-1H-pyrazole-3,5-dicarbaldehyde

  • Condensation of phenylhydrazine with acetylenedicarboxylate esters.

  • Reduction and oxidation to yield dialdehyde.

Step 2: Styryl Group Installation

  • Wittig reaction with (3,4-dimethoxybenzyl)triphenylphosphonium bromide.

  • Double coupling to introduce both ethenyl groups.

Key Reaction:

Pyrazole-3,5-dicarbaldehyde+2Ph3P=CH-C6H3(OMe)2Target Compound+2Ph3P=O\text{Pyrazole-3,5-dicarbaldehyde} + 2 \text{Ph}_3\text{P=CH-C}_6\text{H}_3(\text{OMe})_2 \rightarrow \text{Target Compound} + 2 \text{Ph}_3\text{P=O}

This route mirrors the synthesis of thiazole-containing pyrazoles reported by ACS Omega , substituting thiazole precursors with styryl phosphonium ylides.

Comparative Analysis with Analogous Compounds

Antimicrobial Thiazole-Pyrazoles

Recent work on 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles (e.g., compound 10j) demonstrates:

  • MIC values of 8–32 μg/mL against S. aureus and E. coli .

  • Structural parallels suggest possible antibacterial activity for the target compound.

Antidepressant Pyrazolines

3,5-Diphenyl-2-pyrazolines with methoxy substituents (e.g., compound 56) show:

  • 48.6% reduction in immobility time (forced swim test) at 100 mg/kg .

  • The target compound’s extended conjugation may enhance serotonin reuptake inhibition.

Challenges and Future Directions

Synthetic Optimization

  • Yield improvement: Current pyrazole syntheses yield 65–88% ; telescoped steps may reduce purification losses.

  • Stereoselectivity: Control of E/Z isomerism in styryl groups remains a challenge.

Biological Screening Priorities

  • Cytotoxicity assays: MTT testing against NCI-60 cell panel.

  • CNS penetration: Radiolabeled studies in rodent models.

  • QSAR modeling: Correlating substituent patterns with activity.

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